![molecular formula C8H15NOSi B14664815 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- CAS No. 40326-20-3](/img/structure/B14664815.png)
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C8H15NOSi. It is characterized by the presence of a nitrile group (−C≡N) and a trimethylsilyl group (−Si(CH3)3) attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- typically involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate the compound’s reactivity and its ability to form diverse products .
Comparison with Similar Compounds
Similar Compounds
3-Pentenenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-[(Trimethylsilyl)oxy]-3-butenenitrile: Similar structure but with a different alkene backbone.
3-Butenenitrile, 2-[(trimethylsilyl)oxy]-: Another related compound with a shorter carbon chain.
Uniqueness
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both the nitrile and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
40326-20-3 |
|---|---|
Molecular Formula |
C8H15NOSi |
Molecular Weight |
169.30 g/mol |
IUPAC Name |
2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C8H15NOSi/c1-5-6-8(7-9)10-11(2,3)4/h5-6,8H,1-4H3 |
InChI Key |
WWNMTKNCFACRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


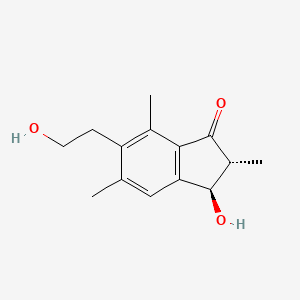

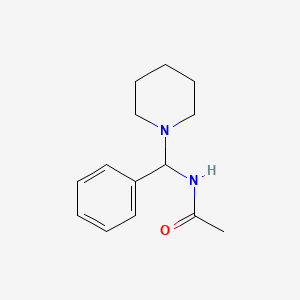
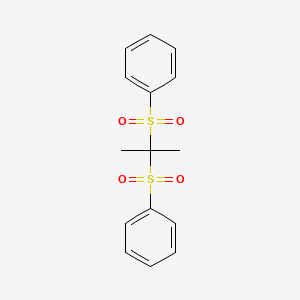
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
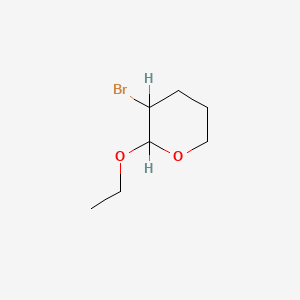
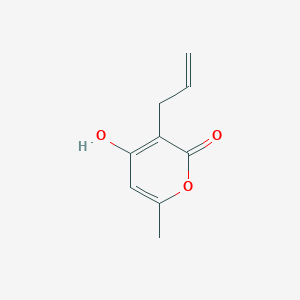

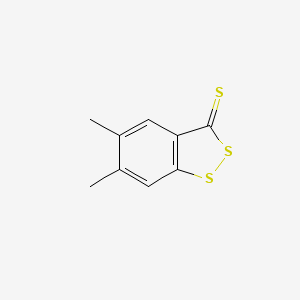
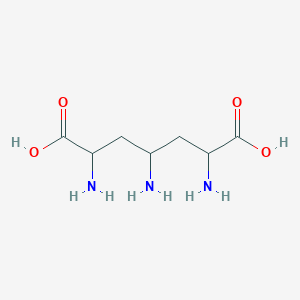

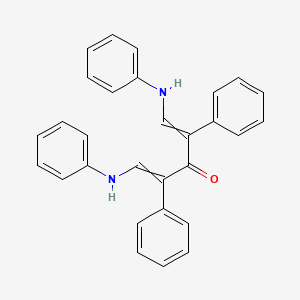
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
